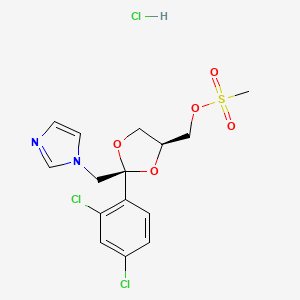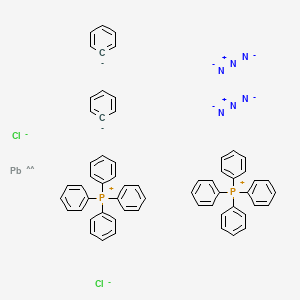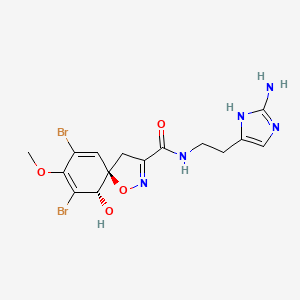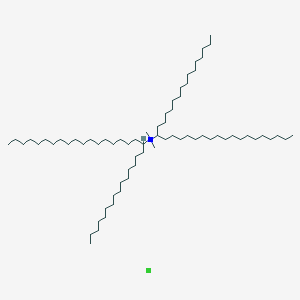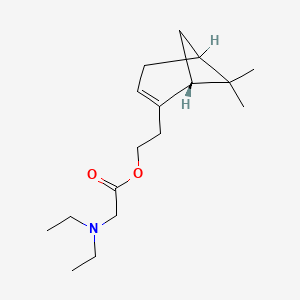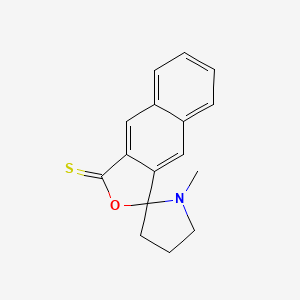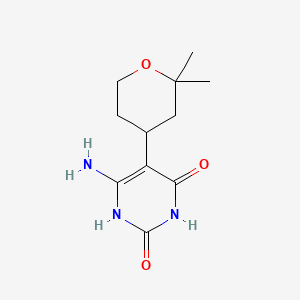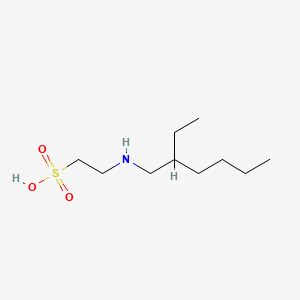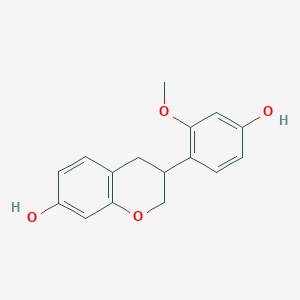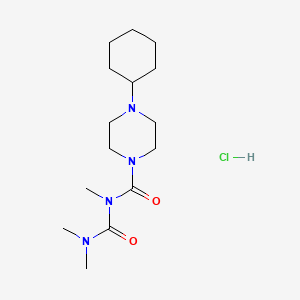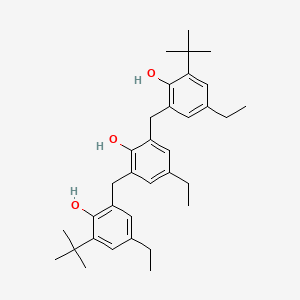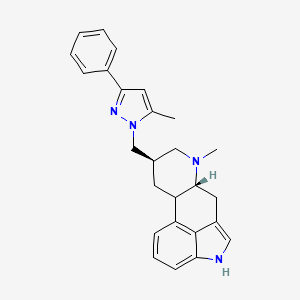
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- is a complex organic compound that belongs to the class of ergoline derivatives. Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms, and an ergoline backbone, which is a tetracyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the pyrazole moiety separately and then attach it to the ergoline backbone.
-
Synthesis of Pyrazole Moiety
-
Attachment to Ergoline Backbone
- The synthesized pyrazole moiety is then attached to the ergoline backbone through a nucleophilic substitution reaction.
- The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and ergoline rings.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction
- Reduction reactions can be performed on the nitrogen atoms in the pyrazole ring.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
- Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the nitrogen atoms can lead to the formation of amines.
Scientific Research Applications
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Studied for its unique reactivity and structural properties.
-
Biology
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its ability to interact with neurotransmitter receptors.
-
Industry
- Used in the development of new materials with specific electronic or optical properties.
- Investigated for its potential use in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can bind to neurotransmitter receptors, particularly those in the central nervous system.
- It may also interact with enzymes involved in neurotransmitter synthesis and degradation.
-
Pathways Involved
- The binding of the compound to its targets can modulate the activity of various signaling pathways.
- This can lead to changes in neurotransmitter levels and neuronal activity, which may underlie its therapeutic effects.
Comparison with Similar Compounds
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline: Similar in structure but may have different substituents on the pyrazole or ergoline rings.
5-Methyl-3-phenyl-1H-pyrazole: Lacks the ergoline backbone, which may result in different biological activities.
Ergoline derivatives: Other ergoline derivatives may have different substituents or modifications, leading to variations in their biological effects.
-
Uniqueness
- The presence of both the pyrazole moiety and the ergoline backbone in 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- gives it unique structural and functional properties.
- This combination allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Properties
CAS No. |
115219-09-5 |
|---|---|
Molecular Formula |
C26H28N4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(6aR,9R)-7-methyl-9-[(5-methyl-3-phenylpyrazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C26H28N4/c1-17-11-24(19-7-4-3-5-8-19)28-30(17)16-18-12-22-21-9-6-10-23-26(21)20(14-27-23)13-25(22)29(2)15-18/h3-11,14,18,22,25,27H,12-13,15-16H2,1-2H3/t18-,22?,25-/m1/s1 |
InChI Key |
HNSCQGABZZODTA-LCLGPDGMSA-N |
Isomeric SMILES |
CC1=CC(=NN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC(=NN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



